N,N'-[5-(1,3-benzothiazol-2-yl)benzene-1,3-diyl]diacetamide
Overview
Description
N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This intermediate can then be further reacted with appropriate reagents to introduce the acetamide groups. Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include dimethylformamide as a solvent, hydroxybenzotriazole, and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The compound’s structure allows it to bind to enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)benzamide: This compound has similar antibacterial properties but differs in its chemical structure and specific applications.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: This derivative has been studied for its potential use in nonlinear optics and as a dye for arsenic detection.
The uniqueness of N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-acetamido-5-(1,3-benzothiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10(21)18-13-7-12(8-14(9-13)19-11(2)22)17-20-15-5-3-4-6-16(15)23-17/h3-9H,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJOWEFZBLYVQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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